5-(Thiophen-2-yl)pentanenitrile

Description

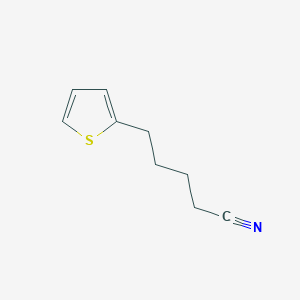

5-(Thiophen-2-yl)pentanenitrile is an organonitrile compound featuring a pentanenitrile backbone substituted with a thiophene ring at the fifth carbon. The thiophene moiety, a five-membered aromatic heterocycle with a sulfur atom, confers electron-rich properties and enhances conjugation, making the compound relevant in materials science and organic electronics.

Properties

IUPAC Name |

5-thiophen-2-ylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSMFZOCOMELQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7)

Compounds 6 (2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) and 7 (2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid) are structurally complex derivatives incorporating thiophene, quinoxaline, and cyanoacrylic acid units. Key comparisons with 5-(Thiophen-2-yl)pentanenitrile include:

- Electronic Properties: Compound 6 exhibits a narrow energy gap (2.09 eV) compared to 7 (2.20 eV), attributed to the electron-withdrawing 3,4-ethylenedioxythiophene (EDOT) group enhancing conjugation . The HOMO/LUMO distribution in 6 and 7 spans the quinoxaline and thiophene moieties, facilitating charge transfer.

- Photovoltaic Performance: 6 demonstrates superior open-circuit voltage (Voc = 0.96 eV) and Gibbs free energy of injection (ΔGinject = −0.73 eV) over 7 (Voc = 0.84 eV; ΔGinject = −0.60 eV), highlighting the impact of EDOT on charge separation .

Alkylthio-Substituted Pentanenitriles (4MTB-CN, 4MSOB-CN)

Plant-derived nitriles like 4MTB-CN (5-(methylthio)pentanenitrile) and 4MSOB-CN (5-(methylsulfinyl)pentanenitrile) differ in their substituents and biological roles:

Structural and Functional Differences :

- The methylthio/sulfinyl groups in 4MTB-CN and 4MSOB-CN are hydrolytically labile, enabling conversion to isothiocyanates (ITCs) in plant defense mechanisms .

- This compound’s aromatic thiophene ring enhances stability and electronic delocalization, favoring materials science over biological activity.

Reactivity :

Medicinal Chemistry Derivatives

Pentanenitrile derivatives like 26 (5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid) and fluorinated analogs (e.g., 5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) highlight structural versatility:

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.